molecular formula C13H10ClNO3 B8575023 2-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene CAS No. 919118-72-2

2-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene

Cat. No.: B8575023
CAS No.: 919118-72-2
M. Wt: 263.67 g/mol
InChI Key: UMMWOEBAHMGFEH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-4-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C13H10ClNO3 and its molecular weight is 263.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

919118-72-2

Molecular Formula

C13H10ClNO3

Molecular Weight

263.67 g/mol

IUPAC Name

2-(4-chlorophenoxy)-4-methyl-1-nitrobenzene

InChI

InChI=1S/C13H10ClNO3/c1-9-2-7-12(15(16)17)13(8-9)18-11-5-3-10(14)4-6-11/h2-8H,1H3

InChI Key

UMMWOEBAHMGFEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 4-chlorophenol (1 g, 7.78 mmol), 3-fluoro-4-nitrotoluene (808 mg, 5.21 mmol) and potassium carbonate (1.29 g, 9.34 mmol) in DMF (5 ml) was stirred at reflux for 6 h. The reaction mixture was allowed to cool and then re-dissolved in 2.5M NaOH (10 ml). This aqueous mixture was then extracted with ethyl acetate (3×15 ml) and the combined organics were dried (MgSO4), filtered and concentrated in vacuo. An ethyl acetate solution of the crude material was filtered through a pad of silica which upon evaporation in vacuo afforded 2-(4-chlorophenoxy)-4-methyl-1-nitrobenzene as a yellow oil (1.45 g). This oil was then dissolved in 10:1 EtOH:H2O (10 ml) and added to a refluxing solution of iron powder (1.20 g, 21.53 mmol) and ammonium chloride (147 mg, 2.74 mmol) in 10:1 EtOH:H2O (20 ml). Stirring at this temperature continued for a further 2 h, before the reaction mixture was allowed to cool. The mixture was then filtered through a pad of celite, which was further washed with ethyl acetate (250 ml). Concentration in vacuo followed by purification by flash chromatography (eluant: 8:2 to 1:1 hexane:ethyl acetate) afforded the title compound as a pale yellow solid (868.2 mg, 70%). 1H NMR (270 MHz, CDCl3): δ 2.20 (3H, s, CH3), 3.65 (2H, br s, NH2), 6.65-6.68 (1H, m, Ar—H), 6.72 (1H, d, J=10.9 Hz, Ar—H), 6.78-6.82 (1H, m, Ar—H), 6.85-6.91 (2H, m, Ar—H), 7.21-7.26 ppm (2H, m, Ar—H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
808 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-chlorophenol (1 g, 7.78 mmol), 2,5-difluoronitrobenzene (829 mg, 5.21 mmol) and potassium carbonate (1.29 g, 9.34 mmol) in DMF (5 ml) was stirred at reflux for 6 h. The reaction mixture was allowed to cool and then re-dissolved in 2.5M NaOH (10 ml). This aqueous mixture was then extracted with ethyl acetate (3×15 ml) and the combined organics were dried (MgSO4), filtered and concentrated in vacuo. An ethyl acetate solution of the crude material was filtered through a pad of silica which upon evaporation in vacuo afforded 2-(4-chlorophenoxy)-4-methyl-1-nitrobenzene as a yellow oil (1.04 g). This oil was then dissolved in 10:1 EtOH:H2O (10 ml) and added to a refluxing solution of iron powder (1.45 g, 26.05 mmol) and ammonium chloride (195 mg, 2.74 mmol) in 10:1 EtOH:H2O (20 ml). Stirring at this temperature continued for a further 2 h, before the reaction mixture was allowed to cool. The mixture was then filtered through a pad of celite, which was further washed with ethyl acetate (250 ml). Concentration in vacuo followed by purification by flash chromatography (eluant: 8:2 to 1:1 hexane:ethyl acetate) afforded the title compound as a pale yellow solid (1.28 g, 95%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
829 mg
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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